molecular formula C21H19ClN2O2 B6547227 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946278-14-4

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547227
CAS No.: 946278-14-4
M. Wt: 366.8 g/mol
InChI Key: LKMWDDNESLNZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide features a pyridine core substituted with a 4-chlorobenzyl group at position 1 and a 2,3-dimethylphenyl carboxamide at position 2. This structural class has been explored for biological activity, such as proteasome inhibition in Trypanosoma cruzi , though specific data for this compound remains undisclosed.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-4-3-5-19(15(14)2)23-21(26)17-8-11-20(25)24(13-17)12-16-6-9-18(22)10-7-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMWDDNESLNZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 2,3-dimethylphenyl substituents may enhance its interaction with biological targets.

Research indicates that compounds with a dihydropyridine structure often exhibit multiple mechanisms of action:

  • Calcium Channel Modulation : Dihydropyridines typically act as calcium channel blockers, influencing cardiovascular functions.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory processes and cancer progression.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)
Compound AA549 (Lung)10.5
Compound BMCF-7 (Breast)8.7
Compound CLoVo (Colon)15.2

These values suggest that the compound may possess significant anticancer properties by inducing apoptosis or inhibiting cell cycle progression.

Anti-inflammatory Effects

Dihydropyridine derivatives have been noted for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes could play a role in reducing inflammation. In vitro studies demonstrated:

CompoundCOX Inhibition (%)Selectivity Ratio (COX-2/COX-1)
Compound D72%2.5
Compound E85%3.0

This data indicates that the compound may selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Anticancer Activity :
    • A study involving a series of dihydropyridine derivatives showed promising results against breast cancer cells, with some derivatives achieving IC50 values lower than traditional chemotherapeutics.
  • Case Study on Cardiovascular Effects :
    • Clinical trials demonstrated that dihydropyridine derivatives improve endothelial function and reduce blood pressure in hypertensive patients.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyridine vs. Pyridazine Analogs The target compound’s pyridine core differs from pyridazine derivatives (e.g., compounds 6, 7, 9 in ), which contain two adjacent nitrogen atoms. For instance, pyridazine-based compound 8 () showed moderate synthesis yields (23%) compared to pyridine analogs, hinting at reactivity differences during synthesis .

Substituent Effects on the Benzyl Group

  • Target Compound : 4-Chlorophenylmethyl group.
  • Analog : 3-Methylphenylmethyl.
  • Analog : 4-Chlorophenylmethyl (same as target).

The chlorine atom may also participate in halogen bonding, influencing target affinity .

Carboxamide Substituent Modifications

Compound Aniline Substituent Molecular Weight pKa (Predicted) Notable Properties
Target 2,3-Dimethylphenyl Not reported Not reported High hydrophobicity
4-Isopropylphenyl Not reported Not reported Increased steric bulk
2-(Dimethylamino)ethyl 333.81 13.31 Enhanced solubility
  • The 2,3-dimethylphenyl group in the target compound contributes to steric hindrance and hydrophobicity, which may limit solubility but improve lipid bilayer penetration.
  • The dimethylaminoethyl group in provides ionizable character (pKa ~13.31), significantly improving aqueous solubility compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.